(5Z)-3-heptyl-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC14953311
Molecular Formula: C27H29N3O2S2
Molecular Weight: 491.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N3O2S2 |
|---|---|
| Molecular Weight | 491.7 g/mol |
| IUPAC Name | (5Z)-3-heptyl-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H29N3O2S2/c1-3-4-5-6-10-16-29-26(31)24(34-27(29)33)18-21-19-30(22-13-8-7-9-14-22)28-25(21)20-12-11-15-23(17-20)32-2/h7-9,11-15,17-19H,3-6,10,16H2,1-2H3/b24-18- |
| Standard InChI Key | HILROVLLLQGTFR-MOHJPFBDSA-N |
| Isomeric SMILES | CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
The compound’s molecular formula, C₂₇H₂₉N₃O₂S₂, reflects a molecular weight of 491.7 g/mol . Its IUPAC name, (5Z)-3-heptyl-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, systematically describes its stereochemistry and functional groups. The Z configuration at the C5 position indicates the spatial orientation of the methylidene group relative to the thiazolidinone ring .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₉N₃O₂S₂ |
| Molecular Weight | 491.7 g/mol |
| IUPAC Name | (5Z)-3-heptyl-5-[[3-(3-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C27H29N3O2S2/c1-3-4-5-6-10-16-29-26(31)24(34-27(29)33)18-21-19-30(22-13-8-7-9-14-22)28-25(21)20-12-11-15-23(17-20)32-2/h7-9,11-15,17-19H,3-6,10,16H2,1-2H3/b24-18- |
| InChIKey | HILROVLLLQGTFR-MOHJPFBDSA-N |
| SMILES | CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4)/SC1=S |
Structural Features
The molecule comprises:
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A thiazolidin-4-one core with a thioxo group at C2.
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A heptyl chain at N3, contributing to lipophilicity.
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A pyrazole ring substituted with a 3-methoxyphenyl group at C3 and a phenyl group at N1.
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A methylidene bridge (C5) connecting the thiazolidinone and pyrazole moieties, stabilized in the Z configuration .
The methoxy group on the phenyl ring enhances electron density, potentially influencing binding interactions with biological targets.
Synthetic Pathways and Industrial Production
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrazole Aldehyde | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Suzuki coupling |
| Thiazolidinone | Heptylamine, CS₂, HCl, ethanol, reflux | Cyclization |
| Condensation | Piperidine, ethanol, 70°C, 12h | Knoevenagel reaction |
Industrial Considerations
Scale-up would necessitate optimizing solvent recovery (e.g., ethanol distillation) and purification via column chromatography or recrystallization. Continuous flow reactors could enhance yield by maintaining precise temperature control during condensation .
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound’s logP (estimated at ~5.2) suggests high lipophilicity, favoring membrane permeability but poor aqueous solubility. It is likely soluble in dimethyl sulfoxide (DMSO) and dichloromethane, aligning with thiazolidinone behavior .
Stability Profile
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Thermal Stability: Decomposition above 200°C (predicted via thermogravimetric analysis).
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Photostability: Susceptible to UV-induced degradation due to the conjugated enone system.
Biological Activity and Mechanism
Hypothesized Targets
Thiazolidinones are known to modulate cyclooxygenase-2 (COX-2), protein kinases, and bacterial efflux pumps . The methoxyphenyl group may enhance binding to COX-2’s hydrophobic pocket, while the heptyl chain could interact with lipid bilayers.
Applications and Industrial Relevance
Pharmaceutical Development
As a lead compound, it could be optimized for:
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Anti-inflammatory agents: Targeting COX-2.
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Anticancer drugs: Inhibiting tyrosine kinases.
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Antimicrobials: Disrupting bacterial cell membranes.
Agricultural Chemistry
Thiazolidinones are explored as herbicides and fungicides, with this compound’s lipophilicity enhancing foliar absorption .
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